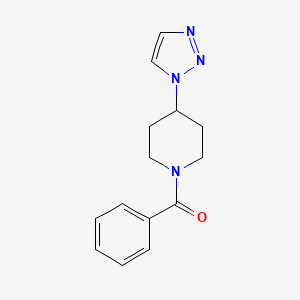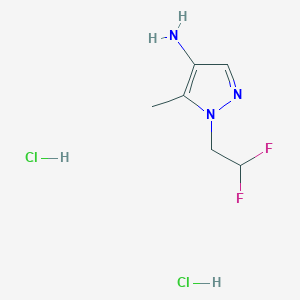
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The compound is synthesized through reactions involving different aromatic ketones and benzaldehyde, typically in alkaline media. The structural integrity of similar compounds is characterized using techniques like IR and E.I.M.S, with a focus on conformations and bonding interactions (Parvez et al., 2014).
Crystal Structure Examination
X-ray crystallography is used to study the crystal structures of similar compounds. This includes analyzing the dihedral angles and conformations, which are crucial for understanding the molecular interactions and properties (Revathi et al., 2015).
Pharmacological Research
Drug Synthesis and Properties
Research in this area focuses on the synthesis of related compounds and their biological properties. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan-1-one have been explored for their pharmacological properties, including anticonvulsive activities (Vardanyan, 2018).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their derivatives, structurally similar to the given compound, have been synthesized and evaluated for their potential antitumor activities. The interaction of these compounds with tumor DNA methylation processes is a key area of interest (Hakobyan et al., 2020).
Molecular and Electronic Structure Analysis
Spectroscopic and Quantum Chemical Studies
Novel compounds structurally related to 3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one have been examined using spectroscopic methods and quantum chemical calculations. These studies are pivotal for understanding the electronic properties and molecular interactions (Fatma et al., 2017).
Structural and Electronic Properties of Derivatives
Analysis of the crystal structures and electronic properties of similar compounds has been conducted to understand their potential as anticonvulsant drugs. This includes examining the orientation and delocalization of specific molecular groups (Georges et al., 1989).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-15-3-1-2-14(12-15)4-5-18(21)20-9-6-16(7-10-20)22-17-8-11-23-13-17/h1-3,8,11-13,16H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCWVHZAPDFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)
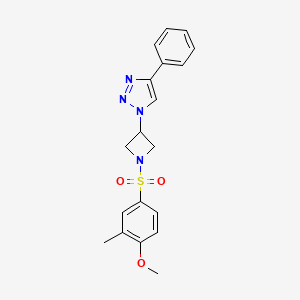

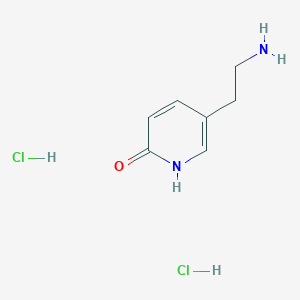
![6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B2379878.png)

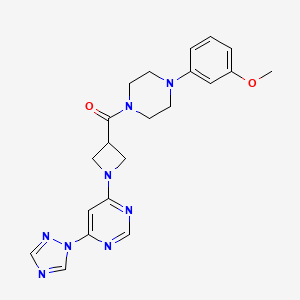

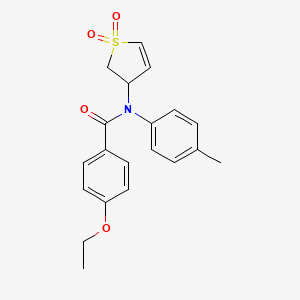
![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)
